molecular formula C16H30O2Si B15125806 Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane

Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane

Cat. No.: B15125806
M. Wt: 282.49 g/mol
InChI Key: MWZZSSGBPRVMNZ-UHFFFAOYSA-N
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Description

Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[410]heptan-2-yl)oxy]silane is a complex organosilicon compound It is characterized by the presence of a tert-butyl group, dimethyl groups, and a bicyclic oxirane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane typically involves the reaction of a suitable bicyclic precursor with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane.

    Tert-butyl(dimethyl)silyl ether: A related compound with similar protecting group properties.

    Bicyclic oxiranes: Compounds with similar bicyclic structures but different substituents.

Uniqueness

This compound is unique due to its combination of a silicon-containing moiety and a bicyclic oxirane structure. This combination imparts unique reactivity and stability, making it valuable in various chemical applications .

Properties

IUPAC Name

tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2Si/c1-11(2)12-9-13-16(6,17-13)14(10-12)18-19(7,8)15(3,4)5/h12-14H,1,9-10H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZZSSGBPRVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(C1)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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